molecular formula C21H17NO5 B117637 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester CAS No. 217095-89-1

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Cat. No. B117637
M. Wt: 363.4 g/mol
InChI Key: PASQATSQCXYGQJ-UHFFFAOYSA-N
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Description

“2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester” is a chemical compound with the molecular formula C21H17NO5 and a molecular weight of 363.36 . It is used in infectious disease research and is classified under other antibacterials . It is also known as Benzyl 2-(Benzyloxy)-3-nitrobenzoate .


Synthesis Analysis

The synthesis of benzyl esters like “2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester” can be achieved through a direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation under 1 atm of oxygen . This method demonstrates good functional group tolerance and high yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester” include a molecular weight of 363.36 g/mol and a molecular formula of C21H17NO5 . More specific properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.

Scientific Research Applications

Nitric Oxide-Releasing Aspirin Prodrugs

One significant application of the 2-benzyloxy-3-nitro-benzoic acid benzyl ester family involves its role in the development of nitric oxide-releasing acetylsalicylic acid (ASA) prodrugs. These water-soluble derivatives, which include structures with benzyloxy and nitrooxy groups, have been synthesized and evaluated for their potential as ASA prodrugs. These compounds exhibit good water solubility and demonstrate stability under various pH conditions. Upon metabolization in human serum, these compounds release ASA along with related NO-donor benzoic acids. Notably, certain derivatives demonstrate potent NO-dependent vasodilatory action, and selected prodrugs exhibit anti-inflammatory activities comparable to ASA, with reduced gastrotoxicity. These characteristics highlight the potential of these NO-donor ASA prodrugs for clinical applications (Rolando et al., 2013).

Crystallographic and Molecular Studies

The structure and crystallographic properties of benzyl 2,6-dihydroxy-3-nitrobenzoate, a related compound, have been examined. The molecule's structure, involving the nitro group and its conjugation with the benzene ring, as well as intra- and intermolecular hydrogen bonding, offers insights into molecular interactions and stability. This understanding can be pivotal in designing compounds with specific structural and functional properties (Sonar et al., 2007).

Luminescent Properties and Synthesis of Complexes

The synthesis of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, including a compound similar to 2-benzyloxy-3-nitro-benzoic acid benzyl ester, has been explored. These compounds have been studied for their influence on the photophysical properties, demonstrating how substituents like nitro groups can impact the luminescence efficiency. This research is significant in the field of materials science, particularly for developing new luminescent materials (Sivakumar et al., 2010).

properties

IUPAC Name

benzyl 3-nitro-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c23-21(27-15-17-10-5-2-6-11-17)18-12-7-13-19(22(24)25)20(18)26-14-16-8-3-1-4-9-16/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASQATSQCXYGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582951
Record name Benzyl 2-(benzyloxy)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

CAS RN

217095-89-1
Record name Benzyl 2-(benzyloxy)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (16.6 g, 120.1 mmol) was added to a solution of 3-nitrosalicylic acid (10 g, 54.6 mmol) in DMF (100 ml) and benzyl bromide (14.3 ml, 120.1 mmol) was dropped thereinto. The mixture was stirred at 80° C. for 12 hours and the reaction solution was diluted with water and extracted with ether. The organic layer was washed with water and a saturated sodium chloride solution successively, dried over anhydrous sodium sulfate and the solvent was evaporated therefrom to provide 16.1 g (yield 81%) of benzyl 2-benzyloxy-3-nitrobenzoate as brown oil.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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